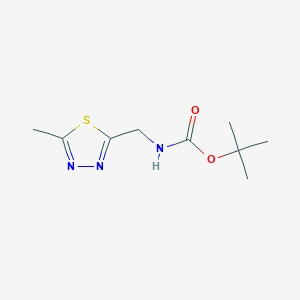

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate

Descripción general

Descripción

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C9H15N3O2S and its molecular weight is 229.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS: 388630-69-1) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.

- IUPAC Name : tert-butyl methyl(5-methyl-1,3,4-thiadiazol-2-yl)carbamate

- Molecular Formula : C9H15N3O2S

- Molecular Weight : 229.3 g/mol

- Purity : 95% .

Synthesis and Structure

The compound is synthesized through the reaction of tert-butyl carbamate with 5-methyl-1,3,4-thiadiazole derivatives. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety enhances the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of substituents on the thiadiazole ring can enhance this activity .

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16–31.25 μg/mL |

| This compound | E. coli | Moderate activity |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. The activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .

| Cell Line | IC50 (ng/μL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 ± 5 | |

| A549 (Lung Cancer) | 40 ± 3 | |

| HeLa (Cervical Cancer) | 30 ± 2 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies have shown that variations in substituents on the thiadiazole ring can significantly alter antimicrobial and anticancer efficacy. For example:

- Adding electron-withdrawing groups generally enhances antibacterial activity.

- Alkyl substitutions may improve lipophilicity and cellular uptake.

Case Studies

- Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that compounds with a methyl group at the C-5 position exhibited superior activity against Gram-positive bacteria compared to their counterparts without this substitution .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound showed significant cytotoxicity at low concentrations. These findings suggest potential for further development as an anticancer agent .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Pesticide Development

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate has been investigated for its potential as an agricultural pesticide. The thiadiazole moiety is known for its fungicidal properties, making this compound a candidate for developing new fungicides. Studies have shown that derivatives of thiadiazole exhibit significant activity against various fungal pathogens affecting crops .

2. Plant Growth Regulation

Research indicates that compounds containing thiadiazole structures can act as plant growth regulators. They may enhance plant resistance to stress and improve growth rates under adverse conditions . This application is particularly relevant in the context of sustainable agriculture.

Pharmaceutical Applications

1. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. This compound has shown promising results in inhibiting the growth of various bacteria and fungi in laboratory settings. This makes it a potential candidate for developing new antimicrobial agents .

2. Drug Design and Synthesis

The compound can serve as a building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activity. Its unique structure allows for modifications that can lead to the discovery of novel drugs targeting specific diseases .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. The incorporation of thiadiazole groups into polymers can improve their thermal stability and mechanical properties .

2. Coatings and Adhesives

Due to its chemical stability and potential reactivity, this compound may also find applications in developing advanced coatings and adhesives with enhanced performance characteristics .

Case Studies

Propiedades

IUPAC Name |

tert-butyl N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6-11-12-7(15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWMQNYLRZKODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.